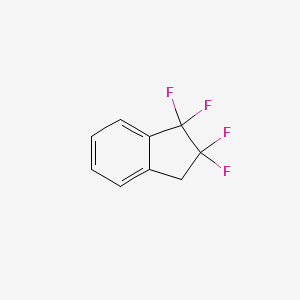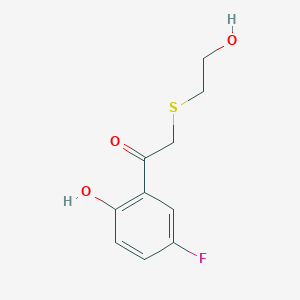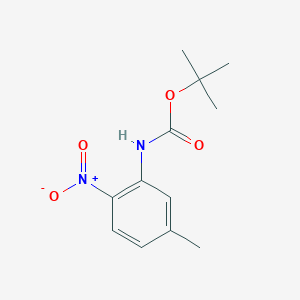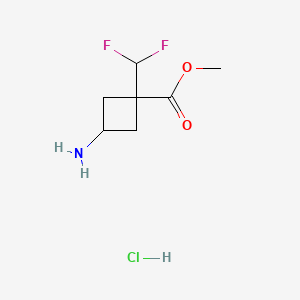
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis is a synthetic compound with a unique cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylated precursor with an amino acid derivative, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Applications De Recherche Scientifique
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1s,3s)-3-aminocyclobutane-1-carboxylate hydrochloride
- Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride
- Methyl (1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl (1s,3s)-3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate hydrochloride, cis is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H12ClF2NO2 |
|---|---|
Poids moléculaire |
215.62 g/mol |
Nom IUPAC |
methyl 3-amino-1-(difluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)7(5(8)9)2-4(10)3-7;/h4-5H,2-3,10H2,1H3;1H |
Clé InChI |
CQTFJDNFPINGDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
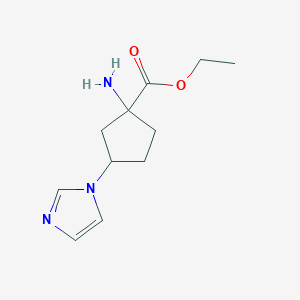
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
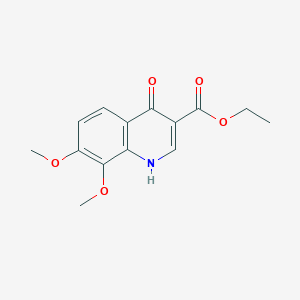
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)

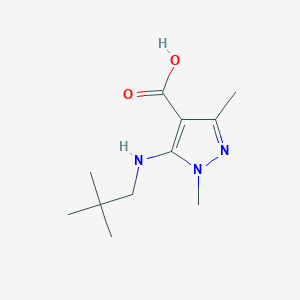
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
